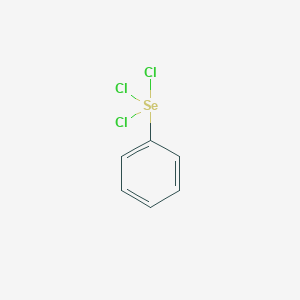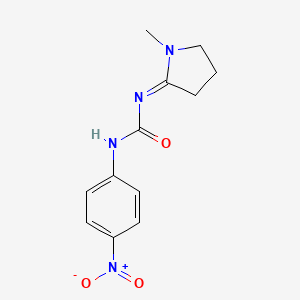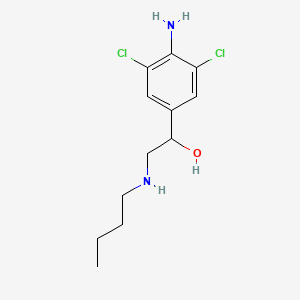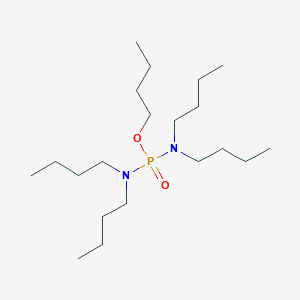
Butyl N,N,N',N'-tetrabutylphosphorodiamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl N,N,N’,N’-tetrabutylphosphorodiamidate is an organic compound that belongs to the class of phosphorodiamidates It is characterized by the presence of butyl groups attached to the nitrogen atoms and a phosphorodiamidate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N,N,N’,N’-tetrabutylphosphorodiamidate typically involves the reaction of butylamine with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Butyl N,N,N’,N’-tetrabutylphosphorodiamidate may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the production efficiency and reduce the cost of manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
Butyl N,N,N’,N’-tetrabutylphosphorodiamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorodiamidate oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphorodiamidate oxides, while substitution reactions can produce a variety of substituted phosphorodiamidates.
Aplicaciones Científicas De Investigación
Butyl N,N,N’,N’-tetrabutylphosphorodiamidate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorodiamidate derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in various industrial processes, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl N,N,N’,N’-tetrabutylphosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Butyl N,N,N’,N’-tetrabutylphosphorodiamidate include other phosphorodiamidates with different alkyl or aryl groups attached to the nitrogen atoms. Examples include:
- Ethyl N,N,N’,N’-tetraethylphosphorodiamidate
- Methyl N,N,N’,N’-tetramethylphosphorodiamidate
Uniqueness
Butyl N,N,N’,N’-tetrabutylphosphorodiamidate is unique due to the presence of butyl groups, which impart specific chemical properties and reactivity. The compound’s structure and functional groups make it suitable for various applications that may not be achievable with other phosphorodiamidates.
Propiedades
Número CAS |
40882-06-2 |
|---|---|
Fórmula molecular |
C20H45N2O2P |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
N-[butoxy-(dibutylamino)phosphoryl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C20H45N2O2P/c1-6-11-16-21(17-12-7-2)25(23,24-20-15-10-5)22(18-13-8-3)19-14-9-4/h6-20H2,1-5H3 |
Clave InChI |
CLOWFQAFBUQSSN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)P(=O)(N(CCCC)CCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


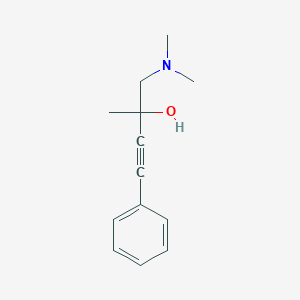
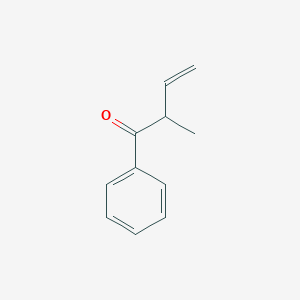
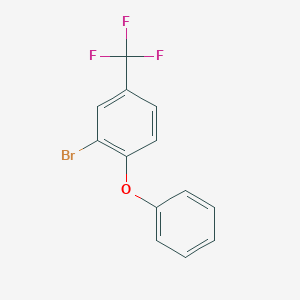
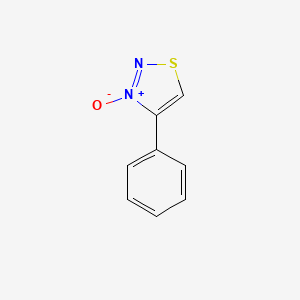
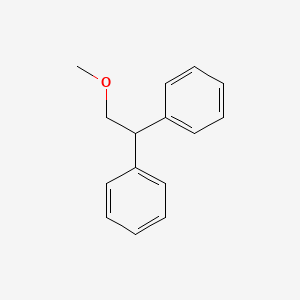
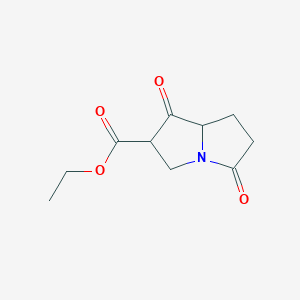
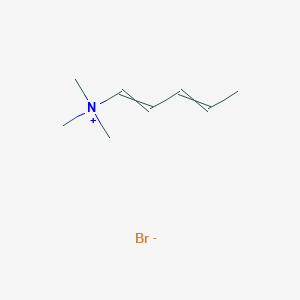
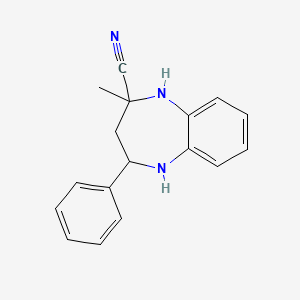
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)

